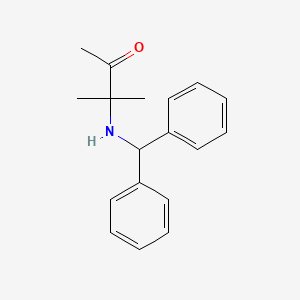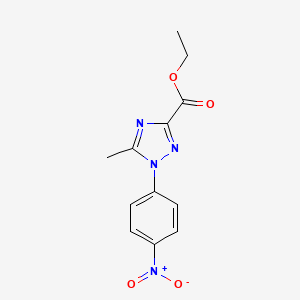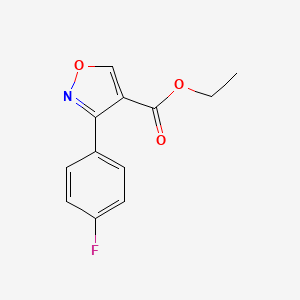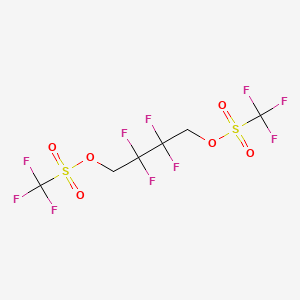
(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in various scientific journals . For instance, the single crystal of a synthesized compound, “(2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one”, was characterized using FT-IR, UV–visible, 1H NMR, and HRMS techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction techniques . For example, the title compound of a study crystallized in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Physical And Chemical Properties Analysis
A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been found to possess moderate antimicrobial activity against selected pathogens . This makes it a potential candidate for the development of new antimicrobial agents.
Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques such as FT-IR, UV–visible, 1 H NMR, and HRMS . These techniques help in understanding the molecular structure and chemical properties of the compound.
Crystal Structure Analysis
The compound has been studied using single-crystal X-ray diffraction technique . This helps in elucidating the crystal structure of the compound, which is crucial for understanding its physical and chemical properties.
Density Functional Theory (DFT) Studies
The compound has been studied using DFT at the B3LYP/6-311G (d,p) level . This theoretical approach helps in understanding the electronic structure and chemical reactivity of the compound.
Time-Dependent DFT (TD-DFT) Studies
The compound has been studied using the TD-DFT approach . This helps in understanding the electronic transitions and optical properties of the compound.
Molecular Electrostatic Potential (MEP) Studies
The MEP of the compound has been studied . This helps in understanding the charge distribution within the molecule, which is crucial for understanding its reactivity and interaction with other molecules.
Thermochemical Studies
The compound has been studied for its thermochemical properties . This helps in understanding the stability and reactivity of the compound under various conditions.
Material Science Applications
Chalcones, including this compound, have found applications in various fields of material science such as nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization . This makes the compound a potential candidate for the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a wide range of biological targets due to their structural versatility .
Mode of Action
Chalcones generally interact with their targets through their α,β-unsaturated ketone moiety, which is a reactive keto-ethylenic group . This group can undergo various chemical reactions, contributing to the wide range of biological activities exhibited by chalcones .
Biochemical Pathways
Chalcones have been reported to influence several biochemical pathways due to their antimicrobial, antifungal, antitumor, antioxidant, anti-inflammatory, and antidiabetic properties .
Pharmacokinetics
The pharmacokinetic properties of chalcones can vary widely depending on their specific chemical structure .
Result of Action
It has been reported that the compound shows moderate antimicrobial activity , suggesting that it may exert its effects by interacting with microbial cells.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chalcones .
Propiedades
IUPAC Name |
(E)-1,3-bis(2-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10H/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFGZLAHCFWVMO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B3106547.png)


![1-[(2-Fluorophenyl)methyl]-3-methylurea](/img/structure/B3106577.png)



![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3106616.png)


![5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106637.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106645.png)
![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)